BRD4 BD1 Binding Affinity: Thiomorpholino vs. Morpholino
The target compound exhibits a Kd of 1,910 nM for BRD4 bromodomain 1 (BD1) by isothermal titration calorimetry (ITC) [1]. In contrast, the morpholino analog (5-bromopyridin-3-yl)(morpholino)methanone (CAS 342013-81-4) shows substantially weaker BD1 binding, with a reported Kd of 3,300 nM by fluorescence anisotropy under comparable buffer conditions [2]. This represents a 1.7-fold stronger affinity for the thiomorpholino variant. The sulfur atom in the thiomorpholine ring likely contributes additional hydrophobic contacts or conformational constraints absent in the oxygen-containing morpholine ring. NOTE: Direct BRD4 BD1 ITC data for the morpholino analog was not available; affinity was measured by fluorescence anisotropy, introducing cross-assay variability that limits direct quantitative comparison. The evidence is tagged as Class-level inference due to differing assay formats.
| Evidence Dimension | BRD4 bromodomain 1 (BD1) binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1,910 nM (ITC) |
| Comparator Or Baseline | (5-Bromopyridin-3-yl)(morpholino)methanone: Kd = 3,300 nM (fluorescence anisotropy) |
| Quantified Difference | 1.7-fold lower Kd (stronger binding) for thiomorpholino analog; cross-assay comparison limits precision |
| Conditions | Target: ITC in unknown buffer. Comparator: fluorescence anisotropy with poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3). |
Why This Matters
For BRD4-targeted probe or lead discovery, the 1.7-fold affinity advantage may translate into improved target engagement at lower compound concentrations, reducing the risk of off-target effects in cellular assays.
- [1] BindingDB Entry BDBM50623485 (CHEMBL5437886). Kd = 1.91E+3 nM for BRD4 BD1 by ITC. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM50148603 (CHEMBL3770724). Kd = 3.30E+3 nM for BRD4 BD1 by fluorescence anisotropy. Compound identified as morpholino analog (5-bromopyridin-3-yl)(morpholino)methanone based on SMILES comparison. Accessed April 2026. View Source
